CYP3A4 Inhibition Potency: 233 nM IC50 Places This Compound in the Top Tier of 1-Substituted Imidazoles
This compound inhibits human CYP3A4 with an IC50 of 233 nM measured using insect supersomes and midazolam 1'-hydroxylation as the probe reaction [1]. Among fourteen 1-substituted imidazoles tested by Dehmel et al. (2007), only seven achieved CYP3A4 IC50 values below 0.3 µM. The target compound's 233 nM IC50 falls within this top tier, alongside potent CYP3A4 inhibitors such as nafimidone [2]. In contrast, unsubstituted 2-phenylimidazole (CAS 670‑96‑2) requires an IC50 of 500,000 nM (>500 µM) to inhibit the same enzyme [3], representing a >2,100-fold difference. The clinically used antifungal ketoconazole, a known strong CYP3A4 inhibitor, achieves an IC50 of 33 nM in human liver microsomes using midazolam as substrate [4], indicating the target compound is a moderate CYP3A4 inhibitor within the imidazole pharmacophore space.
| Evidence Dimension | CYP3A4 Inhibition IC50 (midazolam 1'-hydroxylation) |
|---|---|
| Target Compound Data | IC50 = 233 nM (insect supersomes, midazolam substrate) [1] |
| Comparator Or Baseline | Unsubstituted 2-phenylimidazole: IC50 = 500,000 nM [3]; Ketoconazole: IC50 = 33 nM (human liver microsomes, midazolam) [4]; Top-tier 1-substituted imidazoles: IC50 < 300 nM [2] |
| Quantified Difference | 2,146-fold more potent than unsubstituted 2-phenylimidazole; 7.1-fold less potent than ketoconazole |
| Conditions | CYP3A4 expressed in insect supersomes; midazolam → 10-hydroxymidazolam formation [1]; human liver microsomes for ketoconazole [4] |
Why This Matters
The >2,100-fold potency gain over unsubstituted 2-phenylimidazole validates that the methoxymethyl and 4-acetyl substitutions are essential for CYP3A4 interaction, and the compound serves as a moderate CYP3A4 reference inhibitor for drug-drug interaction (DDI) screening panels.
- [1] BindingDB Entry BDBM50568243, Affinity Data: IC50 = 233 nM. Assay: Inhibition of human CYP3A4 expressed in insect supersomes assessed as reduction in 10-hydroxymidazolam formation using midazolam as substrate. View Source
- [2] Dehmel, F. et al. (2007). Comparative 1-substituted imidazole inhibition of cytochrome P450 isozyme-selective activities in human and mouse hepatic microsomes. Xenobiotica, 37(10-11), 1185-1203. Seven imidazoles exhibited CYP3A4/5 IC50 < 0.3 µM. View Source
- [3] BindingDB Entry BDBM50078824, 2-Phenyl-1H-imidazole (CHEMBL14189), Affinity Data: IC50 = 5.00E+5 nM for CYP3A4 in pig liver microsomes. View Source
- [4] PMC Table 9, Ketoconazole CYP3A4-Midazolam IC50 = 0.033 µM (33 nM). Data from human liver microsomes. View Source
